molecular formula C18H16O3 B13423194 alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester

alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester

Cat. No.: B13423194
M. Wt: 280.3 g/mol
InChI Key: LYWYJHMQLOLFKW-UHFFFAOYSA-N
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Description

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester is an organic compound that belongs to the class of acetic acid esters. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development as a precursor or active pharmaceutical ingredient.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Ethyl Ester
  • Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Propyl Ester

Uniqueness

Alpha-Phenyl-alpha-(2-propyn-1-yloxy)-benzeneacetic Acid Methyl Ester may exhibit unique properties such as different reactivity or biological activity compared to its analogs due to the presence of the methyl ester group.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

methyl 2,2-diphenyl-2-prop-2-ynoxyacetate

InChI

InChI=1S/C18H16O3/c1-3-14-21-18(17(19)20-2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h1,4-13H,14H2,2H3

InChI Key

LYWYJHMQLOLFKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C

Origin of Product

United States

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